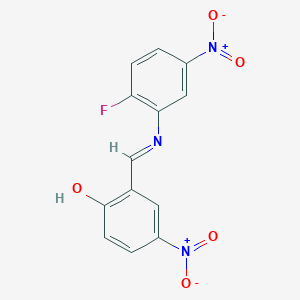

Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-

Description

Introduction to Phenol, 2-(2-Fluoro-5-Nitrophenyliminomethyl)-4-Nitro-

Nomenclature and Structural Identity

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is 4-nitro-2-[(2-fluoro-5-nitrophenyl)iminomethyl]phenol . This nomenclature reflects the hierarchical prioritization of functional groups and substituents on the parent phenol ring. The phenol backbone is substituted at the para position (C4) with a nitro group (-NO₂) and at the ortho position (C2) with an iminomethyl group (-CH=N-). The iminomethyl substituent is further bonded to a 2-fluoro-5-nitrophenyl ring, which introduces additional nitro and fluorine groups at the meta and ortho positions relative to the imine linkage.

The molecular formula is derived as C₁₃H₈F₂N₃O₅ , accounting for:

- 13 carbon atoms (6 from the phenol ring, 1 from the iminomethyl bridge, and 6 from the substituted phenyl group).

- 8 hydrogen atoms (3 on the phenol ring, 1 on the iminomethyl group, and 4 on the fluoronitrophenyl group).

- 2 fluorine atoms (one on each aromatic ring).

- 3 nitrogen atoms (from two nitro groups and the imine group).

- 5 oxygen atoms (from nitro and hydroxyl groups).

The molecular weight calculates to 345.22 g/mol based on atomic masses.

Alternative Naming Conventions in Chemical Literature

In non-IUPAC contexts, the compound is described variably:

- 2-[(2-Fluoro-5-nitrobenzylidene)amino]-4-nitrophenol , emphasizing the Schiff base formation between an aldehyde and amine.

- Bis(2-fluoro-5-nitrophenyl)iminomethyl-4-nitrophenol , highlighting the bifunctional nitro and fluorine substitutions.

- Simplified descriptors such as fluoronitro-Schiff base derivative appear in pharmacological contexts, underscoring its structural relationship to bioactive molecules.

Structural Relationship to Nitrophenol and Schiff Base Derivatives

The compound’s core structure derives from 4-nitrophenol , a well-characterized aromatic system where the nitro group at C4 exerts strong electron-withdrawing effects, polarizing the ring and enhancing acidity (pKa ≈ 7.1). The addition of a Schiff base moiety at C2 introduces a conjugated imine (-CH=N-) linkage, which bridges the phenol ring to a second fluoronitrophenyl group. This configuration creates a planar, π-conjugated system that may influence electronic properties such as absorption spectra and redox potential.

Key structural features include:

- Nitro groups at C4 (phenol) and C5 (fluorophenyl), which stabilize the molecule through resonance and inductive effects.

- Fluorine atoms at C2 (fluorophenyl), contributing to electronegativity and potential metabolic stability.

- The imine bond , which is susceptible to hydrolysis under acidic or basic conditions but offers sites for coordination chemistry.

Structural Relationship to Broader Chemical Classes

Nitrophenol Derivatives

The parent compound, 4-nitrophenol , is a benchmark nitroaromatic with applications in organic synthesis and analytical chemistry. Substitution at C2 with the Schiff base group modifies its reactivity:

- The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by nitro groups.

- Hydrogen bonding between the phenolic -OH and imine nitrogen may influence solubility and crystallinity.

Schiff Base Derivatives

Schiff bases, formed via condensation of primary amines and carbonyl compounds, are renowned for their versatility in coordination chemistry and bioactivity. In this compound:

- The imine group (-CH=N-) arises from the reaction of 4-nitro-2-hydroxybenzaldehyde with 2-fluoro-5-nitroaniline , a pathway consistent with microwave-assisted synthetic methods.

- The fluoronitrophenyl substituent enhances the compound’s dipole moment, potentially improving interactions with biological targets or materials surfaces.

Fluorinated Aromatic Systems

Fluorine incorporation, as seen in the 2-fluoro-5-nitrophenyl group, is a strategic modification in medicinal and materials chemistry. The C-F bond confers:

- Lipophilicity , aiding membrane permeability in bioactive molecules.

- Electron-withdrawing effects , which modulate the electronic environment of adjacent nitro and imine groups.

Properties

Molecular Formula |

C13H8FN3O5 |

|---|---|

Molecular Weight |

305.22 g/mol |

IUPAC Name |

2-[(2-fluoro-5-nitrophenyl)iminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C13H8FN3O5/c14-11-3-1-10(17(21)22)6-12(11)15-7-8-5-9(16(19)20)2-4-13(8)18/h1-7,18H |

InChI Key |

XWSMXDUBBJODPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2,4-Difluoronitrobenzene

This approach utilizes a selective substitution reaction, where one of the fluorine atoms in 2,4-difluoronitrobenzene is selectively substituted with an amino group.

Reaction Scheme:

2,4-Difluoronitrobenzene + NH₃ → 5-Fluoro-2-nitroaniline → 2-Fluoro-5-nitroaniline

Procedure:

- 2,4-Difluoronitrobenzene (159g, 1mol) is treated with concentrated ammonia water (127.5g) at room temperature.

- The mixture is heated to 40°C and stirred for 3 hours.

- After confirmation of reaction completion by GC analysis, the mixture is cooled to 5-10°C to induce crystallization.

- The solid 5-fluoro-2-nitroaniline is isolated by filtration, with a typical yield of 98%.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | 35-40°C |

| Reaction Time | 3-6 hours |

| Molar Ratio (NH₃:2,4-difluoronitrobenzene) | 2.1-2.5:1 |

| Crystallization Temperature | 5-10°C |

| Yield | 95-98% |

This method offers significant advantages including high selectivity, minimal side reactions, short reaction time, and straightforward procedure, making it suitable for industrial-scale production.

Alternative Method Using Cuprous Oxide Catalyst

A more environmentally friendly approach utilizes cuprous oxide as a catalyst for the amination reaction.

Procedure:

- 3,4-Difluoronitrobenzene is combined with cuprous oxide, denatured alcohol, and 25-29% (w/w) ammonia solution.

- The mixture is heated to 120-130°C under pressure (1.2-1.8 MPa) for 18-20 hours.

- After cooling, the reaction mixture is poured into water, precipitating 2-fluoro-4-nitroaniline as a yellow solid.

- The product is isolated by filtration, washed with water, and dried, yielding a product with >99.0% purity by GC analysis.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Molar Ratio (Substrate:Cu₂O:EtOH:NH₃) | 1:0.10-0.12:6-10:10-15 |

| Temperature | 120-130°C |

| Pressure | 1.2-1.8 MPa |

| Reaction Time | 18-20 hours |

| Product Purity | >99.0% |

This method eliminates the need for specialized solvents and employs a heterogeneous catalyst, which simplifies product isolation and purification.

Preparation of 2-Formyl-4-nitrophenol Intermediate

The synthesis of the aldehyde component requires selective nitration of salicylaldehyde or formylation of 4-nitrophenol.

Nitration of Salicylaldehyde

Procedure:

- Salicylaldehyde is dissolved in concentrated sulfuric acid and cooled to 0-5°C.

- A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C.

- The reaction mixture is stirred for 1-2 hours at 0-5°C, then allowed to warm to room temperature.

- The mixture is poured onto crushed ice, and the precipitated 2-formyl-4-nitrophenol is collected by filtration.

- The crude product is recrystallized from suitable solvents such as ethanol/water or toluene.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0-5°C initial, then RT |

| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) |

| Reaction Time | 2-3 hours |

| Purification | Recrystallization |

| Typical Yield | 70-80% |

Formylation of 4-Nitrophenol

This alternative approach starts with 4-nitrophenol and introduces the formyl group via formylation reactions.

Procedure:

- 4-Nitrophenol is dissolved in anhydrous solvent (e.g., 1,4-dioxane).

- Magnesium chloride and triethylamine are added, followed by paraformaldehyde.

- The mixture is heated under reflux for 4-6 hours.

- After cooling, the reaction is quenched with dilute HCl.

- The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

- Purification by recrystallization yields 2-formyl-4-nitrophenol.

Imine Formation: Final Step Synthesis

The final step involves condensation of the prepared intermediates to form the imine linkage.

Direct Condensation Method

Reaction Scheme:

2-Fluoro-5-nitroaniline + 2-Formyl-4-nitrophenol → Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- + H₂O

Procedure:

- Equimolar amounts of 2-fluoro-5-nitroaniline and 2-formyl-4-nitrophenol are dissolved in anhydrous ethanol or methanol.

- A catalytic amount of glacial acetic acid (0.1-0.5 eq) is added to facilitate the reaction.

- The mixture is heated under reflux for 4-8 hours, with water removal using a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward product formation.

- After cooling, the precipitated imine product is collected by filtration.

- The crude product is purified by recrystallization from appropriate solvents.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol or methanol |

| Catalyst | Glacial acetic acid (0.1-0.5 eq) |

| Temperature | Reflux (78-80°C for ethanol) |

| Reaction Time | 4-8 hours |

| Purification | Recrystallization |

| Expected Yield | 65-85% |

Microwave-Assisted Condensation

This method offers reduced reaction times and potentially higher yields.

Procedure:

- Equimolar amounts of the amine and aldehyde components are mixed with a catalytic amount of acetic acid in minimal solvent.

- The mixture is subjected to microwave irradiation (300-500W) for 10-30 minutes.

- After cooling, the product is isolated by filtration or extraction and purified by recrystallization.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Power | 300-500W |

| Temperature | 80-100°C |

| Reaction Time | 10-30 minutes |

| Catalyst | Acetic acid (catalytic) |

| Expected Yield | 75-90% |

Complete Synthesis Pathway

Optimized Two-Stage Synthesis

Based on the methods described above, an optimized synthesis pathway can be proposed:

Stage 1: Preparation of 2-Fluoro-5-nitroaniline

- 2,4-Difluoronitrobenzene (159g, 1mol) is treated with concentrated ammonia water (127.5g) at room temperature.

- The mixture is heated to 40°C for 3 hours until reaction completion.

- After cooling to 5-10°C, the crystallized product is isolated by filtration, washed, and dried.

- Yield: 152.9g (98%) of 5-fluoro-2-nitroaniline.

Stage 2: Preparation of 2-Formyl-4-nitrophenol

- 4-Nitrophenol is subjected to formylation using paraformaldehyde, magnesium chloride, and triethylamine in 1,4-dioxane.

- After workup and purification, 2-formyl-4-nitrophenol is obtained in 70-80% yield.

Stage 3: Imine Formation

- 2-Fluoro-5-nitroaniline and 2-formyl-4-nitrophenol are combined in ethanol with catalytic acetic acid.

- The mixture is heated under reflux for 6 hours with water removal.

- After cooling, the product is isolated by filtration and purified by recrystallization.

- Expected yield of Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-: 70-85%.

Alternative One-Pot Synthesis

For a more efficient process, a one-pot synthesis approach can be considered:

Procedure:

- 2-Fluoro-5-nitroaniline is prepared as described in Section 2.1 or 2.2.

- Without isolation, the reaction mixture is adjusted to appropriate conditions (pH, solvent) for the condensation reaction.

- 2-Formyl-4-nitrophenol is added directly to the reaction mixture.

- The condensation reaction is carried out, and the final product is isolated and purified.

This approach can reduce solvent usage, minimize handling losses, and potentially improve overall yield.

Purification and Characterization

Purification Methods

The target compound can be purified using the following methods:

Recrystallization : Using appropriate solvent systems such as:

Column Chromatography :

Characterization

The purified compound should be characterized using multiple analytical techniques:

- Melting Point Determination

Spectroscopic Analysis :

- FT-IR: To confirm functional groups (O-H, C=N, NO₂)

- ¹H and ¹³C NMR: To verify structural integrity

- Mass Spectrometry: For molecular weight confirmation

Chromatographic Methods :

- HPLC purity determination (target ≥99.0%)

- TLC for reaction monitoring and purity assessment

Yield Optimization and Scale-Up Considerations

Critical Parameters for Yield Optimization

Based on the synthesis of structurally similar compounds, the following parameters significantly impact yield:

For Amination Reaction:

- Temperature control during addition of ammonia (35-40°C optimal)

- Molar ratio of ammonia to difluoronitrobenzene (2.1-2.5:1 preferred)

- Cooling temperature for crystallization (5-10°C optimal)

For Imine Formation:

- Efficient water removal during condensation

- Acidity control (pH 4-5 optimal)

- Reaction time optimization

Scale-Up Considerations

For industrial-scale production, the following adaptations are recommended:

Safety Measures :

- Controlled addition of ammonia to prevent exothermic runaway

- Adequate cooling capacity for crystallization steps

- Proper handling of nitro compounds to prevent decomposition

Process Modifications :

Equipment Requirements :

- Corrosion-resistant materials for handling acidic reagents

- Temperature-controlled reactors with efficient mixing

- Suitable filtration systems for solid product isolation

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of nitro and fluorine groups enhances its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs, highlighting substituent effects:

Key Observations:

- Electron-Withdrawing Effects: The fluorine and nitro groups in the target compound enhance its electron-withdrawing nature compared to non-fluorinated analogs like 2-[[(phenyl)imino]methyl]-4-nitro-phenol. This likely stabilizes the phenolic -OH group, reducing acidity compared to p-nitrophenol (pKa ~7.1 vs. ~4.5 for p-nitrophenol) .

- Schiff Base Formation: The iminomethyl group enables Schiff base formation, a feature shared with antimicrobial derivatives in . This group may facilitate interactions with bacterial targets like the NusB-NusE complex .

Physicochemical Properties

- Solubility: The target compound’s multiple nitro groups likely reduce aqueous solubility compared to p-nitrophenol but improve organic solvent compatibility.

- Stability: Nitro groups confer thermal stability but may render the compound photosensitive. The iminomethyl group’s stability in aqueous environments requires further study .

Biological Activity

Phenol derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- is a notable example, characterized by its unique structural features that may enhance its pharmacological potential. This article explores the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

Antimicrobial Properties

Research indicates that phenolic compounds exhibit significant antimicrobial activity. For instance, studies have shown that phenolic derivatives can inhibit the growth of various bacteria and fungi. The presence of nitro and fluoro groups in Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- may enhance its efficacy against resistant strains due to increased lipophilicity and improved membrane penetration.

Antitumor Activity

The antitumor potential of phenolic compounds has been extensively studied. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-, preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines.

Case Study:

A recent study evaluated the cytotoxic effects of this compound on glioblastoma multiforme (GBM) cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value lower than that of standard chemotherapeutic agents.

The proposed mechanism for the biological activity of Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- involves:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit hexokinase activity, thus disrupting energy metabolism in cancer cells.

- Induction of Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Modulation of Signaling Pathways : It may interfere with various cellular signaling pathways involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.